

An In-depth Technical Guide to the Thermochemical Properties of Butyl Crotonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butyl crotonate

Cat. No.: B3427411

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and estimated thermochemical data for **butyl crotonate** (specifically, n-butyl (E)-but-2-enoate). Due to a scarcity of direct experimental values for certain properties, this document combines reported experimental data with values estimated using established group contribution methods. This approach provides a robust dataset for use in chemical process design, safety analysis, and computational modeling.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of n-**butyl crotonate**. It is crucial to distinguish between experimentally determined and estimated values.

Table 1: Standard Molar Enthalpy of Formation

| Phase | $\Delta_f H^\circ$ (kJ/mol) | Method | Source |
|--------|-----------------------------|---------------------------|-----------------|
| Gas | -416 ± 3 | Combustion Calorimetry | NIST WebBook[1] |
| Liquid | -461 (estimated) | Group Contribution | Calculated |

Note: The liquid phase enthalpy of formation is an estimated value, derived from the experimental gas phase value and an estimated enthalpy of vaporization.

Table 2: Standard Molar Entropy and Heat Capacity (Estimated)

| Property | Value | Method |
|--|-----------------------------|-------------------------|
| Standard Molar Entropy (gas, 298.15 K) | 435.32 J/mol·K | Benson Group Additivity |
| Molar Heat Capacity (gas, Cp) | See Table 3 | Joback Method |
| Molar Heat Capacity (liquid, Cp) | 248.5 J/mol·K (at 298.15 K) | Joback Method |

Note: The standard molar entropy and all heat capacity values presented are estimations calculated using group contribution methods due to the absence of publicly available experimental data.

Table 3: Estimated Ideal Gas Molar Heat Capacity (Cp) as a Function of Temperature

The ideal gas heat capacity of **n-butyl crotonate** can be estimated using the Joback method with the following polynomial equation:

$$C_p \text{ (J/mol·K)} = a + bT + cT^2 + dT^3$$

Where T is the temperature in Kelvin. The coefficients are estimated as follows:

| Coefficient | Value |
|-------------|------------------------|
| a | 1.03×10^2 |
| b | 5.85×10^{-1} |
| c | -1.58×10^{-4} |
| d | -1.02×10^{-8} |

Experimental and Estimation Methodologies

A critical aspect of utilizing thermochemical data is understanding the methodologies through which it was obtained.

Experimental Protocols

Combustion Calorimetry (for Enthalpy of Formation):

The standard enthalpy of formation of gaseous n-**butyl crotonate** was derived from combustion calorimetry experiments. A general protocol for this technique involves:

- **Sample Preparation:** A precise mass of the liquid sample (n-**butyl crotonate**) is enclosed in a sample holder, often a gelatin capsule or a container made of a material with a known heat of combustion.
- **Calorimeter Setup:** The sample is placed inside a "bomb," a constant-volume vessel, which is then pressurized with a high-purity oxygen atmosphere. The bomb is submerged in a known mass of water within a well-insulated calorimeter.
- **Ignition and Measurement:** The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb, the surrounding water, and the calorimeter components, causing a temperature rise. This temperature change is meticulously measured with a high-precision thermometer.
- **Data Analysis:** The heat of combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). Corrections are applied for the ignition energy and the combustion of the sample holder.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Transpiration Method (for Vapor Pressure and Enthalpy of Vaporization):

The transpiration method is a dynamic technique used to measure the vapor pressure of a substance, from which the enthalpy of vaporization can be derived. The general procedure is as follows:

- **Sample Placement:** A sample of the substance (**n-butyl crotonate**) is placed in a thermostatically controlled saturator.
- **Carrier Gas Flow:** An inert carrier gas (e.g., nitrogen or argon) is passed through or over the sample at a known and controlled flow rate. The gas becomes saturated with the vapor of the substance.
- **Vapor Transport and Collection:** The gas-vapor mixture exits the saturator and the transported vapor is collected, typically by condensation in a cold trap or absorption in a suitable solvent.
- **Quantification:** The amount of condensed or absorbed substance is determined gravimetrically or by a suitable analytical technique.
- **Vapor Pressure Calculation:** The partial pressure of the substance (its vapor pressure at that temperature) is calculated from the amount of transported material, the volume of the carrier gas, and the ideal gas law.
- **Enthalpy of Vaporization:** By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.

Estimation Methodologies

Benson Group Additivity Method:

This method estimates thermochemical properties by summing the contributions of individual molecular groups. For the standard molar entropy of **n-butyl crotonate** ($\text{CH}_3\text{CH}=\text{CHCOOCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$), the molecule is dissected into the following groups, and their corresponding literature values are summed:

- C-(C)(H)₃
- Cd-(H)
- Cd-(CO)
- CO-(O)(Cd)

- O-(CO)(C)
- C-(O)(C)(H)₂
- C-(C)₂(H)₂
- C-(C)(H)₃

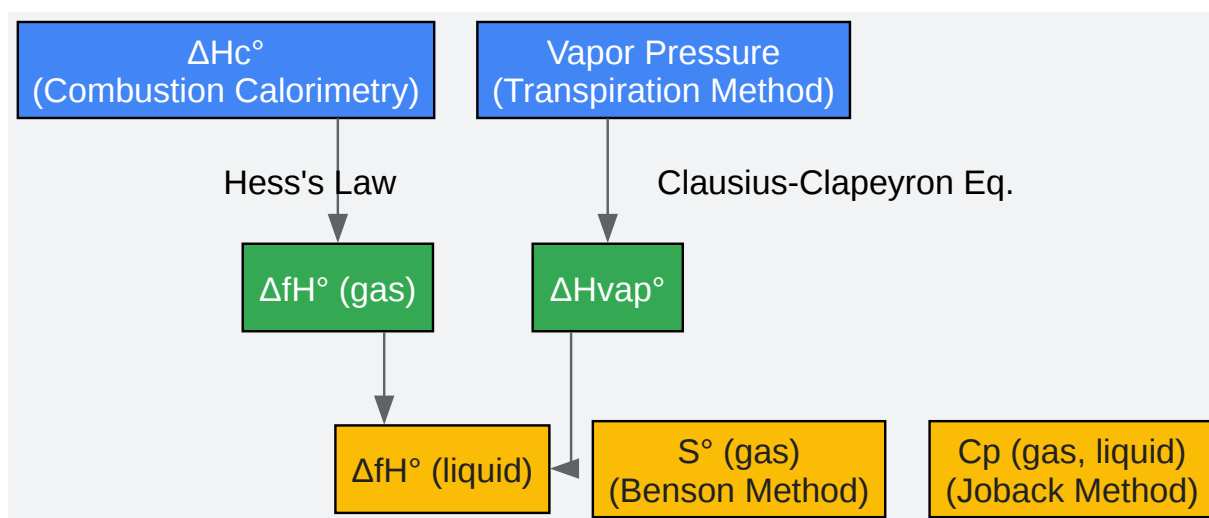
A symmetry correction is also applied.

Joback Method:

The Joback method is another group contribution technique used to estimate a range of thermochemical and physical properties.[2][3][4][5][6] Similar to the Benson method, it involves breaking down the molecule into its constituent functional groups and summing their contributions to calculate properties like heat capacity.[2][5]

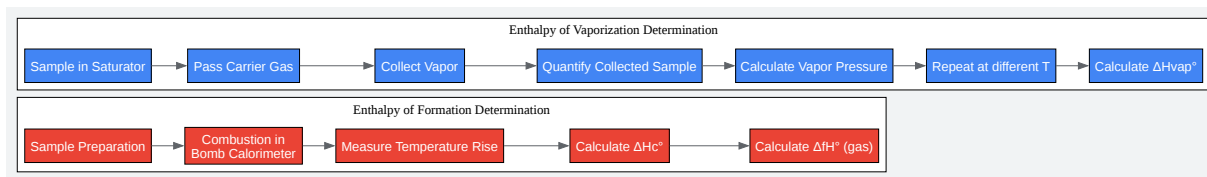
Logical Relationships and Workflows

The following diagrams illustrate the relationships between different thermochemical properties and a typical experimental workflow for their determination.



[Click to download full resolution via product page](#)

Caption: Relationship between experimental and estimated thermochemical data.



[Click to download full resolution via product page](#)

Caption: Typical experimental workflow for thermochemical data acquisition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7299-91-4 CAS MSDS (BUTYL CROTONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Joback method - Wikipedia [en.wikipedia.org]
- 3. EgiChem | Tools [egichem.com]
- 4. checalc.com [checalc.com]
- 5. mdpi.com [mdpi.com]
- 6. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.5.0 documentation [thermo.readthedocs.io]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Butyl Crotonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3427411#thermochemical-data-of-butyl-crotonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com